molecular formula C7H7F3N2O2 B6201832 ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate CAS No. 2109915-34-4

ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate

Cat. No. B6201832
CAS RN: 2109915-34-4
M. Wt: 208.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate, also known as ETFMC, is an organic compound that has a range of applications in scientific research. ETFMC is a versatile compound that has been used in a variety of studies, ranging from drug synthesis and development to enzyme inhibition. ETFMC is a valuable compound due to its wide range of uses, as well as its low toxicity and relatively low cost.

Mechanism of Action

Ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate is an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are involved in the regulation of inflammation. ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate binds to the active site of COX-2, preventing the enzyme from catalyzing the synthesis of prostaglandins. This inhibition of COX-2 results in the reduction of inflammation in the body.
Biochemical and Physiological Effects
The inhibition of COX-2 by ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate results in a decrease in the production of prostaglandins, which leads to a decrease in inflammation. This decrease in inflammation can lead to a decrease in pain, swelling, and redness in the affected area. In addition, ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate has also been shown to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate in lab experiments is its low cost and low toxicity. ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate is relatively inexpensive and is not toxic to humans or animals. However, ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate is not very soluble in water, which can make it difficult to use in some experiments. In addition, ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate is not very stable and can degrade over time.

Future Directions

The future of ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate in scientific research is promising. ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate has been used in a variety of studies, ranging from drug synthesis and development to enzyme inhibition. ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate has also been used in the synthesis of a variety of drugs, including antifungal agents and antiviral agents. ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate has also been used in the synthesis of drug delivery systems, such as liposomes and nanoparticles. In addition, ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate has been studied for its potential to inhibit the growth of certain types of cancer cells. ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate could also be studied for its potential to be used as an anti-inflammatory agent. ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate could also be studied for its potential to be used as a therapeutic agent for a variety of diseases and conditions. Finally, ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate could also be studied for its potential to be used as a diagnostic agent for a variety of diseases and conditions.

Synthesis Methods

Ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate is synthesized via a two-step reaction process. The first step involves the reaction of trifluoromethyl iodide with ethyl acetoacetate in the presence of a base such as potassium carbonate. This reaction results in the formation of ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate and potassium iodide. The second step involves the reaction of the ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate with a suitable base, such as sodium hydroxide, to form the desired product.

Scientific Research Applications

Ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate has been used in a wide range of scientific research applications, including drug synthesis and development, enzyme inhibition, and drug delivery. ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate has also been used in the synthesis of a variety of drugs, including antifungal agents and antiviral agents. ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate has also been used in the synthesis of a variety of enzyme inhibitors, such as inhibitors of the enzyme cyclooxygenase-2. ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate has also been used in the synthesis of drug delivery systems, such as liposomes and nanoparticles.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate involves the reaction of ethyl imidazole-2-carboxylate with trifluoromethyl iodide in the presence of a base.", "Starting Materials": [ "Ethyl imidazole-2-carboxylate", "Trifluoromethyl iodide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add ethyl imidazole-2-carboxylate and base to a reaction flask", "Add trifluoromethyl iodide dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] }

CAS RN

2109915-34-4

Molecular Formula

C7H7F3N2O2

Molecular Weight

208.1

Purity

95

Origin of Product

United States

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